molecular formula C15H24ClN3O2 B2583873 H-Leu-Phe-NH2 HCl CAS No. 74214-38-3

H-Leu-Phe-NH2 HCl

Cat. No.: B2583873
CAS No.: 74214-38-3
M. Wt: 313.83
InChI Key: WQKTWSKQUPVUIU-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Phe-NH2 HCl typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the first amino acid, leucine, to a solid resin. The subsequent steps involve the sequential addition of protected amino acids, in this case, phenylalanine, followed by the removal of protecting groups and cleavage from the resin. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the repetitive steps of SPPS. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Phe-NH2 HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the amide bond can produce modified peptides with altered properties .

Scientific Research Applications

H-Leu-Phe-NH2 HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: this compound has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of peptide-based drugs and biomaterials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-Phe-NH2 HCl is unique due to its specific combination of leucine and phenylalanine, which imparts distinct properties such as hydrophobicity and aromaticity. These characteristics make it particularly useful in studies of protein interactions and peptide-based drug development .

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKTWSKQUPVUIU-QNTKWALQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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